2-Bromo-5-(3-bromopropyl)thiophene
Description
Contextualization within Thiophene (B33073) Chemistry and Halogenated Organic Compounds
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone of heterocyclic chemistry. ijprajournal.com Its ring system is electron-rich, rendering it more reactive than benzene (B151609) in electrophilic substitution reactions, which preferentially occur at the 2- and 5-positions. The incorporation of thiophene units into molecular structures is a common strategy in the design of pharmaceuticals and materials for organic electronics, owing to the ring's electronic properties and ability to support charge transport. ijprajournal.comrsc.org
Halogenation of organic compounds, particularly with bromine, is a fundamental strategy for introducing a reactive handle for further functionalization. Halogenated thiophenes are key intermediates in a vast array of synthetic transformations. The carbon-bromine (C-Br) bond on an aromatic ring, such as the one at the 2-position of 2-bromo-5-(3-bromopropyl)thiophene, is a classic substrate for transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Stille, and Kumada couplings, are powerful methods for forming new carbon-carbon bonds. jcu.edu.auresearchgate.net
Conversely, the C-Br bond in the 3-bromopropyl side chain behaves as a typical primary alkyl halide. This site is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of functional groups (e.g., azides, amines, thiols, cyanides) or for linking the thiophene unit to other molecular fragments. The significant difference in the reactivity of the aryl bromide versus the alkyl bromide allows for highly selective, stepwise reactions, positioning this compound as a uniquely versatile bifunctional building block.
Significance as a Synthetic Precursor and Building Block in Advanced Organic Synthesis
The primary significance of this compound lies in its dual reactivity, which enables the precise and controlled construction of advanced molecular systems. Chemists can leverage the differential reactivity of the two C-Br bonds to perform sequential functionalization, using one site while leaving the other intact for a subsequent transformation.
The aryl bromide at the C2 position is predominantly used for reactions that extend the π-conjugated system of the thiophene ring. Palladium-catalyzed cross-coupling reactions are the most common application, allowing for the formation of biaryl structures or the incorporation of the thiophene unit into the backbone of a conjugated polymer. jcu.edu.aunsf.gov For instance, a Suzuki coupling with an arylboronic acid would selectively form a new C-C bond at the 2-position, leaving the bromopropyl chain untouched under standard conditions. nih.gov
The alkyl bromide on the propyl chain is an ideal electrophile for reactions with nucleophiles. This allows for the attachment of functional side chains that can impart specific properties, such as solubility, or introduce sites for post-synthesis modification. For example, reaction with sodium azide (NaN₃) would yield an azidopropyl-substituted thiophene, a precursor for "click" chemistry reactions, while reaction with primary amines or thiols can be used to attach specific pendants or linkers.
This orthogonal reactivity is particularly valuable in the synthesis of functional polymers and macrocycles. The 2-bromo position can be used for polymerization, while the bromopropyl group serves as a latent attachment point for side chains that can tune the material's final properties, such as its morphology in thin films for electronic devices. rsc.orgossila.com
| Reactive Site | Chemical Nature | Typical Reaction Types | Common Reagents | Synthetic Outcome |
|---|---|---|---|---|
| 2-Bromo (on thiophene ring) | Aryl Halide | Suzuki, Stille, Kumada, Heck, Sonogashira Cross-Coupling | Arylboronic acids, organostannanes, Grignard reagents (with Pd catalyst) | C-C bond formation, extension of π-conjugation (e.g., polymer backbone) |
| Bromo (on propyl chain) | Primary Alkyl Halide | Nucleophilic Substitution (SN2) | NaN₃, KCN, R-NH₂, R-SH, malonic esters | Attachment of functional side chains or linkers |
Overview of Research Trajectories Involving this compound
Research utilizing this compound and structurally similar building blocks is advancing primarily in three directions: materials science, medicinal chemistry, and supramolecular chemistry.
Organic Materials and Electronics: A major research trajectory is the synthesis of novel thiophene-based conjugated polymers and small molecules for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.com In this context, the compound serves as a monomer or a precursor to a monomer. The 2-bromo position is used for polymerization via cross-coupling, while the bromopropyl side chain is functionalized to control solubility, solid-state packing, and electronic properties of the resulting material. For example, converting the bromopropyl group to a cross-linkable moiety can enhance the thermal stability of devices.
Medicinal Chemistry and Drug Discovery: Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijprajournal.comnih.gov this compound is an attractive scaffold for creating new drug candidates. The propyl chain acts as a flexible linker to connect the thiophene core to another pharmacophore or a targeting group, enabling the synthesis of hybrid molecules with potentially enhanced or novel therapeutic effects. The bromine on the thiophene ring can be used to introduce further diversity through cross-coupling, allowing for the rapid generation of a library of compounds for biological screening.
Supramolecular Chemistry and Macrocycle Synthesis: The bifunctional nature of the compound makes it an excellent precursor for the synthesis of thiophene-containing macrocycles. rsc.org These cyclic structures have unique host-guest properties and are being investigated for their applications in sensing and as novel optoelectronic materials. rsc.org For instance, a molecule of this compound could be dimerized through a coupling reaction at the 2-position, followed by an intramolecular cyclization involving the two bromopropyl ends to form a macrocyclic structure.
| Research Area | Role of this compound | Key Synthetic Strategy | Potential Outcome |
|---|---|---|---|
| Organic Electronics | Monomer Precursor | Polymerization via Suzuki/Stille coupling at C2-Br; side-chain modification at propyl-Br. | Functional semiconducting polymers with tailored solubility and morphology. |
| Medicinal Chemistry | Scaffold/Linker | Nucleophilic substitution at propyl-Br to link to other moieties; cross-coupling at C2-Br for diversification. | Novel thiophene-based therapeutic agents with diverse structures. |
| Supramolecular Chemistry | Building Block | Sequential coupling and cyclization reactions. | Thiophene-containing macrocycles for sensing or electronic applications. |
Structure
2D Structure
Properties
Molecular Formula |
C7H8Br2S |
|---|---|
Molecular Weight |
284.01 g/mol |
IUPAC Name |
2-bromo-5-(3-bromopropyl)thiophene |
InChI |
InChI=1S/C7H8Br2S/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2 |
InChI Key |
QLWOFLGWXBVISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 3 Bromopropyl Thiophene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily prepared reagents. For 2-Bromo-5-(3-bromopropyl)thiophene, two primary disconnection strategies can be envisioned:
Disconnection of the C-Br bonds: This approach considers the sequential or simultaneous introduction of the two bromine atoms. One disconnection would be at the C2-Br bond, suggesting a bromination reaction on a 5-(3-bromopropyl)thiophene precursor. The other disconnection is at the C-Br bond of the propyl side chain, implying the introduction of the bromine at a later stage.
Disconnection of the C-C bond: This strategy involves breaking the bond between the thiophene (B33073) ring and the propyl side chain. This suggests a coupling reaction between a brominated thiophene derivative and a three-carbon unit.
These disconnections lead to several potential synthetic routes, which are explored in the following sections. The choice of a specific route often depends on factors such as the availability of starting materials, reaction efficiency, and desired regioselectivity.
Direct Synthesis Routes to this compound
Direct synthesis routes aim to construct the target molecule from readily available precursors in a limited number of steps. These methods often focus on the controlled functionalization of the thiophene ring.
The introduction of bromine onto the thiophene ring is a key step in many synthetic pathways. The reactivity of the thiophene ring allows for electrophilic substitution reactions, with the 2- and 5-positions being the most reactive.
Direct Bromination: The direct bromination of thiophene or its derivatives can be achieved using various brominating agents. However, controlling the regioselectivity and the degree of bromination can be challenging. For instance, the reaction of thiophene with bromine can lead to a mixture of mono- and poly-brominated products. orgsyn.org
Controlled Bromination: To achieve selective bromination, especially for introducing a single bromine atom at a specific position, various strategies have been developed. One approach involves the use of milder brominating agents or specific reaction conditions. For example, the use of N-bromosuccinimide (NBS) can provide more controlled bromination compared to elemental bromine. nih.gov Another method involves the lithiation of the thiophene ring followed by quenching with a bromine source, which allows for precise control over the position of bromination. google.com
A study on the bromination of thiophene derivatives demonstrated a method for controlling the degree of bromination by adjusting the molar ratio of a lithium source and bromine. google.com This allows for the selective synthesis of mono- or di-bromo thiophene derivatives. google.com The reaction is typically carried out at low temperatures, such as -78 °C, to control the reactivity. google.com
The introduction of the 3-bromopropyl side chain onto the thiophene ring is another critical transformation. This can be accomplished through various C-C bond-forming reactions.
Friedel-Crafts Acylation followed by Reduction and Bromination: A common approach involves the Friedel-Crafts acylation of a suitable thiophene precursor with 3-bromopropionyl chloride. The resulting ketone can then be reduced to the corresponding alcohol, which is subsequently converted to the bromide. This multi-step sequence allows for the controlled installation of the 3-bromopropyl group.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, can be employed to couple a brominated thiophene with an appropriate organometallic reagent containing the propyl bromide moiety. researchgate.net These reactions offer a high degree of control and are often used for the synthesis of complex substituted thiophenes. researchgate.net
Multi-step syntheses provide a high degree of control over the final structure of the target molecule by building it up in a stepwise manner. youtube.com This approach is particularly useful when direct methods are not feasible or lead to low yields or mixtures of isomers.
A plausible multi-step synthesis of this compound could begin with 2-bromothiophene (B119243). The synthesis of 2-bromothiophene itself can be achieved by reacting thiophene with reagents like hydrobromic acid and hydrogen peroxide. google.comgoogle.com The 2-bromothiophene can then undergo a Friedel-Crafts acylation with 3-chloropropionyl chloride. The resulting ketone is then reduced, and the chloride is subsequently converted to a bromide. Finally, the second bromine atom can be introduced at the 5-position of the thiophene ring.
Alternatively, one could start with a thiophene derivative already bearing a functional group that can be converted into the 3-bromopropyl side chain. For example, 3-(thiophen-2-yl)propan-1-ol (B100783) can be a suitable starting material. This alcohol can be brominated to yield 2-(3-bromopropyl)thiophene, which can then be selectively brominated at the 5-position of the thiophene ring.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. researchgate.net Key parameters that are often optimized include:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For bromination reactions, chlorinated solvents like dichloromethane (B109758) are often used. orgsyn.org
Temperature: Many reactions involving organometallic intermediates, such as lithiated thiophenes, are conducted at low temperatures to control their reactivity and prevent decomposition. google.comgoogle.com
Catalyst: In cross-coupling reactions, the choice of the palladium catalyst and ligands is critical for achieving high efficiency. researchgate.net
Base: The type and amount of base used can affect the outcome of reactions such as eliminations and cross-coupling reactions. researchgate.net
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) helps determine the optimal reaction time. researchgate.net
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Bromination of 3-alkylthiophene | n-BuLi, Br₂, -78 °C | Good | google.com |
| Suzuki Coupling | Phenylboronic acid, Ba(OH)₂, Pd catalyst | 51% | researchgate.net |
| Bromination of thiophene | HBr, H₂O₂, 40 °C | >95% (relative content) | google.com |
| Halocyclization | NaBr, CuSO₄, ethanol | 92% | nih.gov |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green approaches can be considered:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ethanol, is a key aspect of green chemistry. nih.gov
Catalytic Reactions: The use of catalysts, especially those that can be recycled and reused, is preferred over stoichiometric reagents to minimize waste. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.
Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis, can contribute to a greener process. researchgate.net
For instance, a greener approach to bromination could involve the use of sodium bromide in the presence of an oxidizing agent like hydrogen peroxide, which avoids the use of elemental bromine. google.com Similarly, the use of mechanochemical methods, where reactions are carried out by grinding solids together, can eliminate the need for solvents altogether. researchgate.net A recent study demonstrated the use of table salt (sodium chloride) and other sodium halides for the halocyclization of 2-alkynylthioanisoles in ethanol, providing an environmentally friendly route to 3-halobenzo[b]thiophenes. nih.gov
Novel Catalytic Systems in the Preparation of this compound
The construction of this compound involves the introduction of a bromine atom and a 3-bromopropyl group onto a thiophene ring at the 2- and 5-positions, respectively. Modern synthetic strategies are increasingly moving away from traditional multi-step sequences that require harsh conditions, pre-functionalized starting materials (like organometallic reagents), and generate significant waste. researchgate.net Instead, focus has shifted to direct C-H functionalization, which offers a more atom-economical and efficient route to substituted thiophenes. nih.gov
Catalytic systems based on transition metals such as palladium, nickel, and iron are at the forefront of these innovations, enabling the direct alkylation and halogenation of thiophene C-H bonds with high regioselectivity and functional group tolerance. nih.govnih.gov
Palladium-Catalyzed C-H Functionalization:
Palladium catalysis is a powerful tool for the direct functionalization of thiophene. Research has shown that palladium complexes can catalyze the C-H homocoupling of bromothiophene derivatives, leaving the C-Br bond intact for subsequent reactions. acs.orgnih.gov This tolerance is crucial for a potential synthesis of this compound.
In a relevant study, a palladium-catalyzed coupling of bromothiophene derivatives was achieved at the C-H bond adjacent to the sulfur atom. acs.org The reaction utilized a novel activator system of silver(I) nitrate/potassium fluoride (B91410) (AgNO₃/KF), demonstrating that a C-H bond can be selectively functionalized even in the presence of a more traditionally reactive C-Br bond. researchgate.netacs.org This approach could theoretically be adapted to introduce an alkyl chain at the 5-position of 2-bromothiophene.
Table 1: Palladium-Catalyzed C-H Homocoupling of Bromothiophenes
| Catalyst | Activator | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | AgNO₃/KF | 2-Bromo-3-hexylthiophene | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | 50 | acs.org |
This table showcases the efficacy of palladium catalysts in activating C-H bonds while preserving C-Br bonds, a key concept for synthesizing complex brominated thiophenes.
Nickel-Catalyzed C-H Alkylation:
Nickel, being more earth-abundant and less costly than palladium, has emerged as an attractive alternative for C-H functionalization. nih.gov Nickel-catalyzed methods have been developed for the direct alkylation of C-H bonds in various heterocycles, including thiophenes. nih.govnih.gov These reactions often employ a directing group to achieve high regioselectivity.
For instance, the alkylation of heterocyclic amides has been accomplished using nickel catalysts, where an 8-aminoquinoline (B160924) directing group steers the functionalization to the desired C-H bond. nih.gov This strategy has been successfully applied to thiophene rings, coupling them with a variety of unactivated primary alkyl bromides. nih.govacs.org A similar chelation-assisted strategy could be envisioned for the regioselective introduction of the 3-bromopropyl chain onto a 2-bromothiophene scaffold.
Table 2: Nickel-Catalyzed C-H Alkylation of Heterocyclic Amides
| Catalyst System | Substrate | Alkyl Halide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ni(OTf)₂/PPh₃ | Thiophene-2-carboxamide derivative | 1-Bromobutane | 3-Butylthiophene-2-carboxamide derivative | 75 | nih.gov |
This table demonstrates the utility of nickel catalysis in the direct alkylation of heterocycles with alkyl halides, a foundational reaction for the target synthesis.
Iron-Catalyzed C-H Alkylation:
Iron catalysts offer significant environmental and economic advantages over precious metals. nih.govnih.gov Methods for the iron-catalyzed deprotonative alkylation of heterocycles like furan (B31954) and thiophene have been developed. nih.govfigshare.com These reactions couple the heterocycle with primary or secondary alkyl halides in the presence of an amide base. nih.gov While this approach typically requires a strong base to deprotonate the C-H bond prior to coupling, it avoids the need for pre-formed organometallic reagents. nih.govchinesechemsoc.org This type of catalysis represents a growing field that could provide more sustainable pathways to molecules like this compound.
Table 3: Iron-Catalyzed Deprotonative Alkylation of Thiophene
| Catalyst | Base | Alkyl Halide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fe(acac)₃ | LiN(SiMe₃)₂ | 1-Iodopentane | 2-Pentylthiophene | 71 | nih.gov |
This table illustrates the application of earth-abundant iron catalysts for the direct C-H alkylation of thiophene.
These novel catalytic systems, centered on direct C-H functionalization, represent the modern frontier of synthetic organic chemistry. While their direct application to produce this compound in a single step or a concise sequence is still a subject for future research, they provide the foundational principles and catalytic tools necessary to develop such efficient and sustainable syntheses.
Reactivity and Chemical Transformations of 2 Bromo 5 3 Bromopropyl Thiophene
Electrophilic Aromatic Substitution Reactions of 2-Bromo-5-(3-bromopropyl)thiophene
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.com The thiophene (B33073) ring is known to be significantly more reactive towards electrophiles than benzene (B151609). illinois.edu In this compound, the two substituents on the ring dictate the position and feasibility of further electrophilic attack.
The reactivity and orientation of EAS are governed by the electronic properties of the existing substituents. youtube.com
The bromo group at the C2 position is a deactivating substituent due to its electron-withdrawing inductive effect, which reduces the nucleophilicity of the thiophene ring. However, it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (the arenium ion) through resonance. youtube.com
The 3-bromopropyl group at the C5 position is classified as an alkyl group. Alkyl groups are generally weakly activating and are also ortho, para-directors.
In this compound, the highly reactive C2 and C5 positions are already substituted. The remaining open positions for substitution are C3 and C4. The directing effects of the existing groups are therefore in opposition:
The C2-bromo group directs incoming electrophiles to the C3 position.
The C5-alkyl group directs incoming electrophiles to the C4 position.
Nucleophilic Substitution Reactions Involving Bromine Centers on this compound
The presence of two different types of bromine atoms—one vinylic (on the thiophene ring) and one aliphatic (on the propyl side-chain)—imparts differential reactivity towards nucleophiles. This allows for selective functionalization depending on the reaction conditions.
The bromine atom attached to the C2 position of the thiophene ring can undergo nucleophilic aromatic substitution (SNAr). Generally, halothiophenes are more susceptible to nucleophilic substitution than their benzene counterparts. uoanbar.edu.iqnih.gov This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer-type complex. uoanbar.edu.iq The reaction proceeds through a stepwise addition-elimination mechanism. nih.gov
However, SNAr reactions typically require strong activation by electron-withdrawing groups (such as a nitro group) on the aromatic ring, which are absent in this molecule. nih.govrsc.org In the absence of such activation, the C2-bromo bond is relatively inert to traditional SNAr conditions. Its reactivity is significantly enhanced in the presence of transition metal catalysts, which is the basis for the cross-coupling reactions discussed in section 3.3.
The bromine atom on the propyl side-chain is a primary alkyl bromide. This center is susceptible to classical nucleophilic aliphatic substitution via SN2 or SN1 mechanisms, depending on the nucleophile, solvent, and temperature. Given that it is a primary bromide, the SN2 pathway is generally favored, involving a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral.
In the context of palladium-catalyzed cross-coupling reactions, the reactivity of the C(sp²)–Br bond on the thiophene ring is significantly greater than the C(sp³)–Br bond of the alkyl chain. This allows for highly regioselective reactions where the thiophene ring is functionalized while the bromopropyl side-chain remains intact. nih.govresearchgate.net
Cross-Coupling Reactions of this compound (e.g., Suzuki, Sonogashira, Negishi)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C2-bromo position of this compound is an ideal handle for such transformations. The higher reactivity of the aryl bromide over the alkyl bromide allows for selective coupling at the thiophene ring.
Palladium complexes are the most widely used catalysts for cross-coupling reactions involving aryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a highly effective method for creating new carbon-carbon bonds. researchgate.net Studies on the closely related compound, 2-bromo-5-(bromomethyl)thiophene, demonstrate that Suzuki coupling occurs regioselectively at the C2-bromo position. nih.govresearchgate.netnih.gov The reaction is typically carried out using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. The reaction with this compound is expected to proceed analogously, selectively forming a C-C bond at the C2 position of the thiophene ring.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76 |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 71 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 45 |
| 4-Iodophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Fair |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.orglibretexts.org For this compound, the Sonogashira reaction is expected to proceed selectively at the C2-bromo position, yielding 2-alkynyl-5-(3-bromopropyl)thiophene derivatives. This provides a direct route to introduce alkyne functionalities, which are valuable precursors for further synthetic transformations. rsc.orgscirp.org
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers. wikipedia.org When applied to this compound, the Negishi reaction would selectively couple an organozinc reagent at the C2 position. While both palladium and nickel catalysts can be used, palladium often provides higher yields and broader functional group compatibility. wikipedia.org Comparative studies on similar bithiophene systems have shown that the Suzuki reaction may give higher yields than the Negishi reaction under certain conditions. researchgate.netresearchgate.net
While palladium is dominant, other transition metals are also effective for certain cross-coupling reactions.
Nickel-Catalyzed Reactions
Nickel catalysts are a cost-effective alternative to palladium for various cross-coupling reactions. nih.gov Nickel can effectively catalyze Negishi couplings of aryl halides with organozinc reagents and Kumada couplings with Grignard reagents. wikipedia.orgresearchgate.net Nickel(0) complexes, such as those prepared from NiCl₂ and a phosphine (B1218219) ligand, can be used to couple this compound with a range of organometallic partners, again with high selectivity for the C2 position. nih.govthieme-connect.de
Copper-Catalyzed Reactions
Copper plays a crucial role as a co-catalyst in the traditional Sonogashira reaction, facilitating the formation of a copper(I) acetylide intermediate. organic-chemistry.org Copper can also mediate nucleophilic substitution reactions of halo thiophenes, a process sometimes referred to as an Ullmann-type condensation, which can be used to form C-S or C-N bonds. uoanbar.edu.iq
Cyclization Reactions Utilizing this compound
The presence of both a nucleophilic-susceptible side chain and an aryl halide in this compound makes it an ideal precursor for intramolecular cyclization reactions to form fused ring systems. These reactions are often key steps in the synthesis of complex heterocyclic compounds with potential applications in materials science and medicinal chemistry.
One of the primary modes of cyclization involves the intramolecular reaction between the bromopropyl side chain and a nucleophile introduced at the 2-position of the thiophene ring. For instance, after a metal-halogen exchange or a cross-coupling reaction to introduce a nucleophilic group, subsequent intramolecular cyclization can occur.
A notable example is the synthesis of thieno[3,2-c]pyridines. In a multi-step synthesis, the bromine at the 2-position can be replaced by an amino group through a Buchwald-Hartwig amination. The resulting amine can then undergo an intramolecular N-alkylation with the bromopropyl side chain, leading to the formation of a six-membered piperidine (B6355638) ring fused to the thiophene core. The reaction conditions for such cyclizations, including the choice of base and solvent, are critical for achieving high yields and minimizing side reactions.
Table 1: Examples of Cyclization Reactions
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Amino-5-(3-bromopropyl)thiophene | 1. NaH, THF, reflux | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Not Reported |
| 2-Mercapto-5-(3-bromopropyl)thiophene | 1. K₂CO₃, Acetone, reflux | 4,5,6,7-Tetrahydrothieno[3,2-c]thiopyran | Not Reported |
Radical Reactions Involving this compound
The carbon-bromine bonds in this compound can also undergo homolytic cleavage to generate radical intermediates, which can then participate in various radical-mediated transformations. Atom Transfer Radical Cyclization (ATRC) is a powerful method for the formation of cyclic structures and can be applied to substrates like this compound.
In a typical ATRC reaction, a transition metal catalyst, often a copper or ruthenium complex, facilitates the reversible transfer of a halogen atom, generating a carbon-centered radical. chemrxiv.org This radical can then add to an unsaturated bond within the same molecule, leading to cyclization. For this compound, this could involve the formation of a thienyl radical at the 2-position, which could then potentially undergo cyclization if an appropriate radical acceptor is present in the side chain. However, specific examples of ATRC with this exact substrate are not extensively documented in the literature.
More commonly, radical reactions may involve the bromopropyl side chain. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen donor like tributyltin hydride, the 3-bromopropyl group can be dehalogenated via a radical chain mechanism.
Functional Group Interconversions on this compound
The two bromine atoms in this compound allow for a variety of functional group interconversions, providing access to a wide array of derivatives.
The bromine atom on the propyl side chain is more susceptible to nucleophilic substitution than the one on the thiophene ring. This allows for selective functionalization of the side chain. Common nucleophiles such as azides, cyanides, and amines can be introduced to replace the bromine atom, leading to the corresponding azides, nitriles, and amines. vanderbilt.edu These transformations are typically carried out under standard SN2 reaction conditions.
The bromine atom on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govresearchgate.net These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, and alkynyl groups at the 2-position of the thiophene ring. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base will yield the corresponding 2-aryl-5-(3-bromopropyl)thiophene. researchgate.net
Furthermore, the thienyl bromide can be converted to an organolithium or Grignard reagent by metal-halogen exchange. These organometallic intermediates are powerful nucleophiles that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.
Table 2: Functional Group Interconversions of this compound
| Reagent(s) | Position of Reaction | Product Functional Group |
| Sodium Azide (NaN₃) | Propyl Chain | Azide (-N₃) |
| Potassium Cyanide (KCN) | Propyl Chain | Nitrile (-CN) |
| Ammonia (NH₃) | Propyl Chain | Amine (-NH₂) |
| Arylboronic Acid, Pd Catalyst | Thiophene Ring | Aryl Group |
| Terminal Alkyne, Pd/Cu Catalyst | Thiophene Ring | Alkynyl Group |
| n-Butyllithium | Thiophene Ring | Lithiated Thiophene |
Role of 2 Bromo 5 3 Bromopropyl Thiophene As a Building Block in Advanced Organic Synthesis and Materials Chemistry
Precursor for Oligothiophenes and Polythiophenes.cmu.edubenchchem.com
2-Bromo-5-(3-bromopropyl)thiophene is a fundamental starting material for the synthesis of oligothiophenes and polythiophenes, which are classes of conjugated polymers with significant applications in organic electronics.
The presence of the 2-bromo-substituent on the thiophene (B33073) ring allows this compound to act as a monomer in various polymerization reactions. cmu.edu Techniques such as Grignard Metathesis (GRIM) polymerization can be employed to create high molecular weight, regioregular polythiophenes. cmu.edunih.gov In this process, the brominated thiophene is converted into an organomagnesium species, which then undergoes nickel-catalyzed cross-coupling to form the polymer chain. nih.govguidechem.com The resulting poly(3-(3-bromopropyl)thiophene) can be further modified through post-polymerization functionalization, where the bromoalkyl side chains serve as reactive handles to introduce a variety of functional groups. cmu.edu
Beyond polymerization, this compound is crucial for the controlled, stepwise synthesis of well-defined oligothiophenes. researchgate.net Iterative synthetic strategies, often employing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allow for the precise construction of oligomers with a specific number of thiophene units. researchgate.netresearchgate.net This control over the oligomer length and architecture is essential for tuning the electronic and optical properties of the final material.
Intermediate in the Synthesis of Complex Heterocyclic Systems.researchgate.netpitt.edu
The dual reactivity of this compound makes it a valuable intermediate for constructing more elaborate heterocyclic frameworks. The bromo-functionalized propyl chain can be used to form new rings through intramolecular cyclization reactions. For instance, treatment with a suitable nucleophile can lead to the formation of fused thiophene-containing ring systems. Furthermore, the 2-bromo-thienyl group can be elaborated through cross-coupling reactions to introduce other heterocyclic moieties, leading to complex, multi-ring architectures with potential applications in medicinal chemistry and materials science. pitt.edunih.gov
Application in the Construction of Functional Organic Materials.cmu.edubenchchem.comguidechem.comresearchgate.net
The ability to introduce a wide array of functional groups onto the polythiophene backbone, via the propyl bromide handle, allows for the creation of functional organic materials with tailored properties. cmu.eduresearchgate.net For example, post-polymerization substitution reactions can be used to append groups that enhance solubility, promote self-assembly, or introduce specific electronic or sensory functions. cmu.edu These functionalized polythiophenes are integral components in a variety of organic electronic devices.
Table 1: Applications of Functionalized Polythiophenes Derived from this compound
| Application | Functional Group Introduced | Reference |
| Organic Field-Effect Transistors (OFETs) | Alkyl chains, electron-withdrawing/donating groups | cmu.edu |
| Organic Photovoltaics (OPVs) | Donor and acceptor moieties | |
| Sensors | Receptor units for specific analytes | guidechem.comresearchgate.net |
| Electrochromic Devices | Chromophores with tunable absorption | guidechem.com |
Ligand and Catalyst Precursor Development from this compound
The thiophene core and the reactive bromides of this compound provide a scaffold for the synthesis of novel ligands for catalysis. The bromine on the thiophene ring can be replaced by various coordinating groups through cross-coupling reactions. nih.gov Simultaneously, the bromopropyl chain can be functionalized to introduce another ligating atom or a group that influences the steric or electronic properties of the resulting ligand. These custom-designed ligands can then be complexed with transition metals to form catalysts for a range of organic transformations.
Methodologies for Incorporating this compound into Macromolecular Structures
Several synthetic methodologies are employed to incorporate this compound into larger macromolecular architectures.
Direct Polymerization: As a monomer, it can be directly polymerized using methods like GRIM polymerization or other cross-coupling polymerization techniques such as Suzuki and Stille couplings. nih.govresearchgate.netrsc.org
Post-Polymerization Modification: A pre-existing polymer with reactive sites can be functionalized using this compound. For example, a polymer with pendant nucleophilic groups could react with the bromopropyl chain.
Grafting-From Approach: The bromopropyl group can act as an initiator for certain types of polymerization, allowing for the growth of polymer chains "from" the thiophene unit. This is a common strategy in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).
Click Chemistry: The bromopropyl group can be converted to an azide, which can then participate in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach the thiophene unit to other molecules or polymer backbones. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Bromo 5 3 Bromopropyl Thiophene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-bromo-5-(3-bromopropyl)thiophene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the thiophene (B33073) ring and the propyl side chain. The aromatic protons on the thiophene ring typically appear as doublets in the downfield region, a result of spin-spin coupling. researchgate.net The protons of the propyl chain give rise to multiplets in the upfield region. The chemical shifts and coupling constants of these signals are highly sensitive to the electronic environment and neighboring atoms, providing definitive proof of the molecule's connectivity.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. rsc.orgbeilstein-journals.org The spectrum will show distinct signals for each unique carbon atom in the molecule, including the two bromine-bearing carbons and the carbons of the propyl chain and thiophene ring. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.
For derivatives of this compound, NMR spectroscopy is crucial for identifying the position and nature of new functional groups. For instance, the introduction of a substituent on the thiophene ring will cause predictable shifts in the signals of the nearby protons and carbons, confirming the success of a chemical transformation. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish through-bond connectivities between protons and carbons, further solidifying the structural assignment of complex derivatives. mdpi.com
Interactive Table: Representative ¹H and ¹³C NMR Data for Thiophene Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-Bromothiophene (B119243) | ¹H | 7.21 | d | 3.7 | H5 |
| 7.04 | dd | 5.6, 3.7 | H4 | ||
| 6.86 | d | 5.6 | H3 | ||
| 2-Bromo-3-methylthiophene | ¹H | ~7.1 | d | ~5.7 | H5 |
| ~6.8 | d | ~5.7 | H4 | ||
| ~2.2 | s | - | CH₃ | ||
| 2-Bromo-5-nitrothiophene | ¹H | 7.82 | d | 4.3 | H3 |
| 7.25 | d | 4.3 | H4 | ||
| 2-Acetyl-5-bromothiophene | ¹H | 7.63 | d | 4.1 | H3 |
| 7.18 | d | 4.1 | H4 | ||
| 2.52 | s | - | COCH₃ | ||
| 3-Bromothiophene | ¹³C | 129.0 | CH | C4 | |
| 126.9 | CH | C5 | |||
| 122.9 | CH | C2 | |||
| 111.4 | C-Br | C3 |
Mass Spectrometry Techniques for Molecular Ion Analysis and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pathways.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) will be observed, and due to the presence of two bromine atoms, a characteristic isotopic pattern will be evident. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to a pair of peaks (M⁺ and M+2⁺) with nearly equal intensity for any fragment containing one bromine atom, and a triplet (M⁺, M+2⁺, and M+4⁺) with a 1:2:1 intensity ratio for fragments containing two bromine atoms. docbrown.info
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would involve the cleavage of the C-Br bonds and fragmentation of the propyl side chain. The loss of a bromine radical is a common initial fragmentation step. docbrown.info Subsequent fragmentations may involve the loss of the propyl chain or cleavage of the thiophene ring. arkat-usa.orgresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of reaction mixtures containing this compound, allowing for the separation and identification of reactants, products, and byproducts. psu.edu
Interactive Table: Expected Mass Spectrometric Fragments for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Description |
| [C₇H₈Br₂S]⁺ | 285, 287, 289 | Molecular ion |
| [C₇H₈BrS]⁺ | 205, 207 | Loss of a bromine atom |
| [C₄H₂BrS]⁺ | 161, 163 | Thiophene ring with one bromine |
| [C₃H₅Br]⁺ | 120, 122 | Bromopropyl fragment |
| [C₇H₉S]⁺ | 125 | Thienylpropyl fragment |
X-ray Crystallography for Solid-State Structural Determination of this compound (if applicable)
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density in the solid state. While obtaining suitable single crystals of this compound itself may be challenging as it is often a liquid or low-melting solid, its crystalline derivatives can be analyzed to provide precise bond lengths, bond angles, and intermolecular interactions.
For crystalline derivatives, X-ray diffraction analysis can confirm the connectivity of the atoms, the conformation of the molecule, and the packing arrangement in the crystal lattice. nih.gov This information is invaluable for understanding structure-property relationships. For instance, in the crystal structure of a derivative, one could observe intermolecular interactions such as halogen bonding involving the bromine atoms, which can influence the material's bulk properties. rsc.org The planarity of the thiophene ring and the torsion angles of the propyl chain would also be precisely determined. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions would include:
C-H stretching vibrations of the thiophene ring and the alkyl chain.
C=C stretching vibrations of the thiophene ring. iosrjournals.org
C-S stretching vibration of the thiophene ring. iosrjournals.org
C-Br stretching vibrations.
CH₂ bending and rocking vibrations of the propyl chain.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com The C-S and C-Br bonds, being heavy atom vibrations, often give rise to strong and characteristic Raman signals. The symmetric vibrations of the thiophene ring are also typically strong in the Raman spectrum.
The analysis of the vibrational spectra of derivatives can confirm the introduction or modification of functional groups. For example, the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum would confirm the oxidation of the propyl chain. scispace.comejournal.by
Interactive Table: Characteristic Vibrational Frequencies for Brominated Thiophenes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Thiophene Ring C=C Stretch | 1550 - 1400 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR |
| Thiophene Ring Breathing | ~840 | Raman |
| C-S Stretch | 850 - 600 | IR, Raman |
| C-Br Stretch | 700 - 500 | IR, Raman |
Advanced Chromatographic Techniques in the Purification and Analysis of this compound and its Reaction Mixtures
Advanced chromatographic techniques are essential for the purification of this compound and for the analysis of complex reaction mixtures in which it is a component.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a liquid mixture. sielc.com For the analysis of this compound and its derivatives, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com By carefully selecting the column and mobile phase composition, it is possible to achieve excellent separation of closely related compounds, such as isomers or reaction byproducts. sielc.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. psu.edu When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying the components of a mixture. psu.edu The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum provides its molecular weight and structural information. Column chromatography using silica (B1680970) gel or alumina (B75360) is also a standard method for the purification of this compound on a preparative scale. rsc.orgresearchgate.net
Theoretical and Computational Investigations of 2 Bromo 5 3 Bromopropyl Thiophene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and chemical behavior of thiophene (B33073) derivatives. rroij.commdpi.com By solving approximations of the Schrödinger equation, these methods can determine the optimized molecular geometry, electron distribution, and orbital energies of 2-Bromo-5-(3-bromopropyl)thiophene.
Detailed analysis of the electronic structure involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.commdpi.com For thiophene-based compounds, these calculations help predict the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, using a color gradient to identify regions of positive and negative potential. nih.gov Red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, which are attractive to nucleophiles. For this compound, the MEP map would likely show negative potential around the sulfur atom and the bromine atom on the thiophene ring, highlighting them as potential sites for interaction.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates the molecule's tendency to act as an electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; reflects the molecule's capacity as an electron acceptor. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of chemical stability and reactivity. A smaller gap implies higher polarizability and reactivity. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of how easily the molecule's electron cloud can be polarized. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is chemical potential) | A quantitative measure of a molecule's ability to accept electrons; useful for predicting participation in reactions involving charge transfer. rroij.com |
These quantum chemical calculations provide a robust framework for predicting how this compound will behave in various chemical environments, guiding its use as a building block in organic synthesis. nih.gov
Molecular Dynamics Simulations to Understand Conformational Landscapes
The 3-bromopropyl side chain of this compound introduces significant conformational flexibility. Understanding the spatial arrangements this chain can adopt is crucial, as the molecule's conformation can influence its reactivity, physical properties, and how it interacts with other molecules. Molecular Dynamics (MD) simulations are a computational technique used to model the physical movement of atoms and molecules over time.
An MD simulation of this compound would involve placing the molecule in a simulated environment (a "box," often with a solvent) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing how the molecule twists, turns, and folds. This provides a detailed picture of its conformational landscape. mdpi.com
The primary goals of such a simulation would be to:
Identify the most stable, low-energy conformations (conformers).
Determine the relative populations of these conformers at a given temperature.
Map the energy barriers for conversion between different conformers.
Analyze key dihedral angles that define the orientation of the propyl chain relative to the thiophene ring.
| Parameter | Description | Expected Insights from MD Simulation |
| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Identification of local and global energy minima, corresponding to stable and metastable conformers. |
| Dihedral Angle Analysis | Tracking the torsion angles along the C-C bonds of the propyl chain (e.g., Cring-Cα-Cβ-Cγ). | Revealing the preference for gauche or anti arrangements and how these affect the overall shape. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformers. | Assessing the structural stability and fluctuations of the molecule over the simulation time. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Can reveal intramolecular non-covalent interactions, such as potential weak hydrogen bonds or steric clashes. |
For this compound, MD simulations would clarify whether the bromopropyl chain tends to fold back towards the thiophene ring or extend away from it, a factor that could be critical in potential intramolecular cyclization reactions.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and activation energies that are difficult to capture experimentally. sciepub.com For this compound, a key reaction of interest is intramolecular cyclization to form a thiophene-fused ring system, a common transformation for haloalkyl-substituted heterocycles.
Using DFT methods, a potential reaction mechanism can be modeled step-by-step. This involves:
Locating Reactants and Products: The geometries and energies of the starting material (this compound) and the potential cyclized product are fully optimized.
Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate this saddle point on the potential energy surface. The TS structure reveals the specific atomic arrangement during the bond-forming/bond-breaking process.
Calculating Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate. sciepub.com
Mapping the Reaction Coordinate: By following the reaction path downhill from the transition state towards both the reactants and products (a process called Intrinsic Reaction Coordinate, IRC, analysis), chemists can confirm that the identified TS correctly connects the desired starting material and product.
| Step in Computational Study | Objective | Information Gained for this compound |
| Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | Provides bond lengths, angles, and energies for stable species in the reaction. |
| Transition State Search | Locate the saddle point on the potential energy surface connecting reactant and product. | Determines the structure of the high-energy transition state for the cyclization. |
| Frequency Calculation | Characterize stationary points as minima (all real frequencies) or transition states (one imaginary frequency). | Confirms the nature of the optimized structures and provides zero-point vibrational energies for more accurate energy calculations. |
| IRC Calculation | Trace the minimum energy path from the TS to the reactant and product. | Verifies that the transition state is the correct one for the proposed reaction mechanism. sciepub.com |
| Solvent Effects | Model the reaction in a solvent using a continuum model (like CPCM). | Provides a more realistic calculation of reaction energies by accounting for stabilization from the solvent. |
Such a study would clarify whether a cyclization reaction is energetically favorable and provide a quantitative measure of the kinetic barrier, guiding the choice of experimental reaction conditions (e.g., temperature, catalyst) needed to promote the desired transformation.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming a compound's identity. For this compound, DFT calculations can simulate its infrared (IR), Raman, and UV-Visible spectra. nih.govrroij.com
Vibrational Spectroscopy (IR and Raman): After optimizing the molecule's geometry, a frequency calculation can be performed. This computation yields the vibrational modes of the molecule and their corresponding frequencies and intensities. nih.gov The predicted IR and Raman spectra can be compared directly with experimental spectra. This comparison is crucial for:
Assigning Peaks: Each peak in an experimental spectrum can be assigned to a specific molecular vibration (e.g., C-H stretch, C=C stretch of the thiophene ring, C-Br stretch).
Confirming Structure: A strong match between the calculated and experimental spectra provides high confidence in the synthesized structure. researchgate.net
Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.net This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (related to peak intensity). For this compound, TD-DFT would identify the key π→π* transitions associated with the thiophene ring, helping to interpret its UV-Vis absorption spectrum.
| Spectroscopic Technique | Computational Method | Predicted Data | Application for this compound |
| Infrared (IR) Spectroscopy | DFT (Frequency Calculation) | Vibrational frequencies (cm⁻¹) and intensities. | Assignment of characteristic peaks for the thiophene ring, alkyl chain, and C-Br bonds. |
| Raman Spectroscopy | DFT (Frequency Calculation) | Raman scattering activities. | Complements IR data, especially for symmetric vibrations that may be weak in the IR spectrum. |
| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Absorption wavelengths (λmax) and oscillator strengths. | Identification of electronic transitions (e.g., π→π*) and prediction of the molecule's color and photochemical properties. |
| Nuclear Magnetic Resonance (NMR) | DFT with GIAO method | Chemical shifts (δ) for ¹H and ¹³C nuclei. | Prediction of the NMR spectrum to aid in the assignment of experimental peaks and confirm the connectivity of atoms. |
By simulating these spectra, researchers can gain a deeper understanding of the molecule's vibrational and electronic properties before or alongside experimental work, accelerating the process of structural characterization.
Future Research Directions and Emerging Trends for 2 Bromo 5 3 Bromopropyl Thiophene
Untapped Synthetic Avenues and Methodological Advancements
The synthesis of substituted thiophenes has been a subject of intense research, with newer methods offering greater efficiency, regioselectivity, and atom economy compared to traditional approaches. mdpi.com While the synthesis of 2-Bromo-5-(3-bromopropyl)thiophene itself is established, future research is likely to focus on more sophisticated and streamlined synthetic strategies.
Methodological Advancements: Recent breakthroughs in metal-catalyzed cross-coupling and C-H functionalization reactions present significant opportunities. mdpi.com For instance, developing catalytic systems that can selectively activate one of the C-Br bonds in this compound would be a major advance, allowing for sequential, one-pot modifications. The "poisoning" effect of the sulfur atom on many metal catalysts remains a challenge, necessitating the design of more robust and sulfur-tolerant catalytic systems. mdpi.comresearchgate.net
Another promising area is the catalytic asymmetric functionalization of the thiophene (B33073) core. nih.govrsc.org While the high resonance stabilization energy of thiophene makes its dearomatization challenging, developing methods to achieve this enantioselectively could lead to novel chiral scaffolds for drug discovery and materials science. nih.gov
Untapped Synthetic Routes: Future synthetic explorations could involve leveraging the dual reactivity of the molecule in novel cyclization reactions to build complex polycyclic systems containing the thiophene moiety. Furthermore, adapting modern synthetic techniques such as flow chemistry could enable safer, more scalable, and highly controlled production of this compound and its derivatives.
| Synthetic Method | Potential Advancement for this compound | Key Challenge |
| Metal-Catalyzed Cross-Coupling | Selective and sequential functionalization of the aryl and alkyl bromide moieties. | Catalyst deactivation by the thiophene sulfur atom. mdpi.comresearchgate.net |
| C-H Functionalization | Direct introduction of new functional groups onto the thiophene ring without pre-functionalization. | Regioselectivity and overcoming the inherent stability of the thiophene ring. researchgate.net |
| Asymmetric Dearomatization | Creation of novel, chiral sp³-rich structures from the aromatic thiophene core. nih.govrsc.org | High resonance energy of thiophene makes dearomatization difficult. nih.gov |
| Flow Chemistry | Improved scalability, safety, and control over reaction parameters for industrial production. | Optimization of reaction conditions for a continuous flow process. |
Exploration of Novel Material Applications
The inherent properties of the thiophene ring, such as its electron-rich nature and propensity to form conjugated systems, make it a cornerstone of modern materials science. This compound is a particularly attractive precursor for novel materials due to its capacity for polymerization and modification at two distinct points.
Organic Electronics: Thiophene-based polymers are widely used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The 3-propylthiophene (B73865) unit can be used to create soluble conjugated polymers, and the bromo-substituent provides a site for further polymerization or functionalization. Future work could focus on using this compound to synthesize novel conjugated polymers with tailored electronic properties. For example, polymerization via the aryl bromide could yield a polythiophene backbone, while the bromopropyl group could be used for post-polymerization modification to fine-tune solubility, morphology, or to attach other functional units. Research into non-fullerene acceptors for OPVs often involves thiophene-based structures, suggesting a potential application space for derivatives of this compound. researchgate.net
Nonlinear Optical (NLO) Materials: Molecules with a π-conjugated system, like thiophene derivatives, can exhibit significant nonlinear optical properties, which are crucial for applications in telecommunications and optical computing. researchgate.net The structure of this compound allows for the synthesis of push-pull systems by attaching electron-donating and electron-withdrawing groups, a common strategy for enhancing NLO response.
Biomaterials and Sensors: Thiophene derivatives have been investigated for a range of biological applications, including as anticancer agents and components of biosensors. nih.govmdpi.comresearchgate.net The ability to functionalize this compound at two positions could be exploited to create multifunctional probes or drug-delivery systems. For instance, one site could be used to attach a targeting ligand, while the other could be used to link a therapeutic agent or a signaling molecule.
| Material Class | Potential Role of this compound | Desired Outcome |
| Organic Photovoltaics (OPVs) | Precursor to conjugated polymers or small molecule donors/acceptors. researchgate.net | High power conversion efficiency, improved stability. |
| Organic Field-Effect Transistors (OFETs) | Monomer for synthesizing semiconducting polymers. | High charge carrier mobility, good on/off ratio. |
| Nonlinear Optical (NLO) Materials | Scaffold for building push-pull chromophores. researchgate.net | Large second- or third-order optical nonlinearities. |
| Chemosensors | Building block for receptors that change optical or electronic properties upon binding an analyte. | High sensitivity and selectivity for specific ions or molecules. |
Integration into Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly guiding synthetic design, emphasizing atom economy, energy efficiency, and the use of renewable resources. Future research on this compound will likely incorporate these principles more explicitly.
A key area for improvement is the development of catalytic C-H arylation methods for the synthesis of thiophene derivatives. researchgate.net These methods can reduce the number of synthetic steps and the generation of stoichiometric waste products compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Applying such strategies to the synthesis of this compound or its derivatives would represent a significant step towards sustainability. researchgate.net
Furthermore, exploring the use of greener solvents, such as water or bio-derived solvents, and developing recyclable catalytic systems are important future directions. Micellar catalysis, for example, has been shown to enable certain C-H activation reactions in water, offering a more environmentally benign approach. researchgate.net
Challenges and Opportunities in the Research of this compound
The continued investigation of this compound is not without its hurdles, but these challenges often pave the way for significant scientific opportunities.
Challenges:
Selective Reactivity: A primary challenge is controlling the chemoselectivity of reactions. The aryl bromide and alkyl bromide have different reactivities, but achieving exclusive reaction at one site while leaving the other untouched requires carefully optimized conditions.
Catalyst Inhibition: As previously mentioned, the thiophene sulfur can coordinate to and deactivate metal catalysts, complicating the development of efficient coupling reactions. mdpi.com
Stability: While the thiophene ring is aromatic and generally stable, certain reaction conditions can lead to ring-opening or undesired side reactions.
Opportunities:
Molecular Complexity: The bifunctional nature of the molecule is its greatest asset. It is a powerful tool for synthesizing complex, well-defined architectures, including block copolymers, star-shaped molecules, and macrocycles, which are difficult to access through other means.
New Catalysis: The need to overcome catalyst inhibition drives the discovery of novel ligand and catalyst systems that are more tolerant to heteroatoms, benefiting the broader field of organic synthesis.
Structure-Property Relationships: The ability to systematically modify the molecule at two distinct positions provides an excellent platform for studying structure-property relationships in detail. This can lead to a more rational design of materials with specific, predictable electronic, optical, or biological functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
